molecular formula C7H6ClNO3 B1418798 5-Chloro-2-methoxyisonicotinic acid CAS No. 88912-22-5

5-Chloro-2-methoxyisonicotinic acid

Cat. No.: B1418798
CAS No.: 88912-22-5
M. Wt: 187.58 g/mol
InChI Key: LXHHWKXYDKBINP-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxyisonicotinic acid is an organic compound with the molecular formula C7H6ClNO3 It is a derivative of isonicotinic acid, characterized by the presence of a chlorine atom at the 5-position and a methoxy group at the 2-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methoxyisonicotinic acid typically involves the chlorination of 2-methoxyisonicotinic acid. One common method includes the following steps:

    Starting Material: 2-Methoxyisonicotinic acid.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a moderate level to ensure the selective chlorination of the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methoxyisonicotinic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

    Esterification and Amidation: The carboxylic acid group can form esters or amides when reacted with alcohols or amines, respectively.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Esterification: Alcohols in the presence of acid catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA).

    Amidation: Amines in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Major Products

    Substitution Products: Depending on the nucleophile used, products can include various substituted derivatives.

    Esters and Amides: Formed through reactions with alcohols and amines, respectively.

Scientific Research Applications

5-Chloro-2-methoxyisonicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor in the synthesis of drug candidates targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 5-Chloro-2-methoxyisonicotinic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorine and methoxy groups can influence its binding affinity and specificity towards these targets, affecting pathways involved in inflammation, microbial growth, or other biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyisonicotinic Acid: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

    5-Chloroisonicotinic Acid: Lacks the methoxy group, which can affect its solubility and reactivity.

    Isonicotinic Acid: The parent compound without any substituents, used as a reference point for comparing reactivity and properties.

Uniqueness

5-Chloro-2-methoxyisonicotinic acid is unique due to the combined presence of both chlorine and methoxy groups, which confer distinct chemical properties

Properties

IUPAC Name

5-chloro-2-methoxypyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c1-12-6-2-4(7(10)11)5(8)3-9-6/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXHHWKXYDKBINP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672070
Record name 5-Chloro-2-methoxypyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88912-22-5
Record name 5-Chloro-2-methoxypyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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